molecular formula C16H18N2OS B2747778 2-{[(2E)-3-phenyl-2-propenyl]thio}-6-propyl-4-pyrimidinol CAS No. 415720-40-0

2-{[(2E)-3-phenyl-2-propenyl]thio}-6-propyl-4-pyrimidinol

Cat. No.: B2747778
CAS No.: 415720-40-0
M. Wt: 286.39
InChI Key: DMKBESUPDSQJRJ-UXBLZVDNSA-N
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Description

2-{[(2E)-3-phenyl-2-propenyl]thio}-6-propyl-4-pyrimidinol is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a sulfanyl group attached to the pyrimidine ring, along with a phenylprop-2-enyl group. Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2E)-3-phenyl-2-propenyl]thio}-6-propyl-4-pyrimidinol typically involves the reaction of 2-thiouracil derivatives with appropriate alkylating agents. One common method involves the use of N-(2-bromoethyl)phthalimide or N-(3-bromopropyl)phthalimide in an alkaline medium. The reaction conditions usually include the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(2E)-3-phenyl-2-propenyl]thio}-6-propyl-4-pyrimidinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2E)-3-phenyl-2-propenyl]thio}-6-propyl-4-pyrimidinol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2E)-3-phenyl-2-propenyl]thio}-6-propyl-4-pyrimidinol is unique due to the presence of the phenylprop-2-enyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its potential as a therapeutic agent .

Properties

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]sulfanyl-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-2-7-14-12-15(19)18-16(17-14)20-11-6-10-13-8-4-3-5-9-13/h3-6,8-10,12H,2,7,11H2,1H3,(H,17,18,19)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKBESUPDSQJRJ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)NC(=N1)SC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331721
Record name 2-[(E)-3-phenylprop-2-enyl]sulfanyl-4-propyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194226
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

415720-40-0
Record name 2-[(E)-3-phenylprop-2-enyl]sulfanyl-4-propyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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